Structural Profiling and Synthesis of 3-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride: A Technical Guide
Structural Profiling and Synthesis of 3-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride: A Technical Guide
Executive Summary
3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as 3-hydroxyproline hydrochloride, is a highly specialized chiral, non-proteinogenic amino acid derivative[1]. Featuring a pyrrolidine core with a hydroxyl group at the C3 position and a carboxylic acid at the C2 position, this compound serves as a critical building block in asymmetric synthesis, peptide engineering, and the structural elucidation of collagen[2][3]. The hydrochloride salt form significantly enhances its aqueous solubility, making it highly tractable for complex biological assays and solid-phase peptide synthesis (SPPS)[2][4].
Physicochemical and Structural Profiling
The precise stereochemistry of the molecule dictates its biological utility and synthetic reactivity. The (2S,3R) configuration corresponds to cis-3-hydroxy-L-proline, where the hydroxyl and carboxyl groups reside on the same face of the pyrrolidine ring[4][5].
Table 1: Quantitative Physicochemical Properties
| Parameter | Value / Description |
| Chemical Name | (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride |
| CAS Registry Number | 159830-97-4[4] |
| Molecular Formula | C5H10ClNO3[2] |
| Molecular Weight | 167.59 g/mol (HCl salt)[2] / 131.13 g/mol (Free base)[1] |
| Stereochemistry | (2S,3R) / cis-3-hydroxy-L-proline[4][5] |
| Monoisotopic Mass | 131.0582 Da (Free base)[1] |
| Precursor Ion [M+H]+ | m/z 132.0649[1] |
Chemical Synthesis Workflows
Synthesizing pure (2S,3R)-3-hydroxyproline requires strict stereocontrol. A highly efficient, field-proven methodology utilizes D-glucose as a chiral pool precursor, leveraging its native stereocenters to establish the (2S,3R) configuration without requiring late-stage chiral resolution[6][7].
Caption: Chemical synthesis workflow of (2S,3R)-3-hydroxyproline HCl from D-glucose.
Protocol 1: Stereoselective Synthesis from D-Glucose Derivatives
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Deacetalization: Treat the protected D-glucose-derived carbamate precursor (e.g., 0.50 mmol) with a mixture of Trifluoroacetic Acid (TFA) and H2O (3:2 ratio, 3 mL)[6].
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Causality: TFA provides the precise acidic environment required to hydrolyze the 1,2-acetonide protecting group, exposing the vicinal diol for subsequent cleavage without degrading the carbamate backbone.
-
-
Oxidative Cleavage: Add Sodium Periodate (NaIO4, 0.50 mmol) to the resultant diol mixture[6][7].
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Causality: NaIO4 selectively cleaves the C-C bond of the vicinal diol, generating an intermediate aldehyde. This step is self-limiting and prevents over-oxidation to the carboxylic acid.
-
-
Pinnick Oxidation: Treat the intermediate aldehyde with NaH2PO4 (0.01 g), 30% H2O2 (35 µL), and NaClO2 (0.05 g)[7].
-
Causality: The Pinnick oxidation utilizes chlorite as the active oxidant to smoothly and selectively convert the sensitive aldehyde into the corresponding carboxylic acid under mild, buffered conditions (NaH2PO4), preventing epimerization at the α-chiral center.
-
-
Global Deprotection & Salt Formation: Deformylate with aqueous saturated NaHCO3, followed by catalytic hydrogenation over 10% Pd/C in Methanol under H2 gas (80 psi). Finally, treat with stoichiometric HCl[6].
-
Causality: Hydrogenation cleanly removes benzyl/Cbz protecting groups via hydrogenolysis, yielding the free amine. The immediate addition of HCl traps the basic pyrrolidine nitrogen, precipitating the stable, highly pure hydrochloride salt[2][6].
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Self-Validation: The reaction's success is confirmed by a shift in optical rotation to +9.1 (c 1.08, H2O) and the disappearance of aromatic protecting-group protons in 1H NMR[6].
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Analytical Characterization (LC-MS & NMR)
To ensure trustworthiness in downstream biological applications, the synthesized 3-hydroxypyrrolidine-2-carboxylic acid hydrochloride must be rigorously validated.
Protocol 2: LC-MS and NMR Validation Workflow
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High-Resolution LC-MS Analysis: Dissolve the sample in LC-MS grade H2O with 0.1% Formic Acid. Inject onto a HILIC or C18 column coupled to an ESI-QTOF mass spectrometer operating in positive ionization mode[1].
-
Causality: The highly polar nature of the amino acid makes HILIC (Hydrophilic Interaction Liquid Chromatography) ideal for retention. Positive ESI efficiently protonates the secondary amine.
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Self-Validation: Look for the exact monoisotopic precursor ion [M+H]+ at m/z 132.0649[1]. The presence of a dominant fragment at m/z 86.06 indicates the loss of the carboxyl group (M - HCOOH), confirming the alpha-amino acid structure[1].
-
-
1H NMR Stereochemical Confirmation: Dissolve the compound in D2O. Acquire 1H NMR spectra at 300 or 500 MHz[5][8].
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Causality: D2O exchanges the labile amine, hydroxyl, and carboxyl protons, simplifying the spectrum to only the carbon-bound protons.
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Self-Validation: The critical diagnostic signal is the J-coupling constant between the H-2 and H-3 protons. A measured J value of ~4.1 Hz definitively confirms the cis-(2S,3R) configuration, whereas a J value of ~1.2–1.5 Hz would indicate the trans isomer[5].
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Biological Significance: Modulation of Collagen Stability
Collagen, the most abundant fibrous protein in mammals, relies heavily on proline hydroxylation for its triple-helical stability[8]. While 4-hydroxyproline (4-Hyp) in the Yaa position of the repeating Xaa-Yaa-Gly sequence is well-known to stabilize the helix, the role of 3-hydroxyproline (3-Hyp) in the Xaa position is mechanistically distinct[3][8].
Caption: Impact of proline hydroxylation positions on collagen triple-helix stability.
Incorporating (2S,3R)-3-hydroxyproline into synthetic collagen peptides reveals a paradoxical destabilization effect. Thermal denaturation experiments (monitoring the melting temperature, Tm, via CD spectroscopy) demonstrate that 3-Hyp actually decreases the conformational stability of the triple helix compared to standard L-proline[3].
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Mechanistic Causality: The destabilization arises because the pKa of the 3-hydroxyl group (1.62) is significantly lower than typical aliphatic alcohols, making the 3-Hyp residue a much weaker hydrogen bond acceptor than unhydroxylated Proline[3]. Furthermore, the strong inductive effect of the 3-hydroxyl group slightly diminishes the strength of the critical interstrand hydrogen bond (3-Hyp C=O ··· H-N Gly)[8]. This site-specific destabilization is hypothesized to provide local flexibility in native collagen networks, allowing for necessary biological remodeling and structural modulation[3].
References
- Title: (2S,3R)
- Title: 159830-97-4 | H-cis-3-OH-Pro-OH·HCl | Pyrrolidines | Ambeed.
- Source: rsc.
- Source: rsc.
- Source: wisc.
- Source: researchgate.
- Source: nih.
- Source: acs.
Sources
- 1. 3-Hydroxyproline | C5H9NO3 | CID 150779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 159830-97-4 | H-cis-3-OH-Pro-OH·HCl | Pyrrolidines | Ambeed.com [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. d -Glucose based syntheses of β-hydroxy derivatives of l -glutamic acid, l -glutamine, l -proline and a dihydroxy pyrrolidine alkaloid - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01340B [pubs.rsc.org]
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